molecular formula C18H13BrN2O4S B13132154 3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B13132154
M. Wt: 433.3 g/mol
InChI Key: ULFBURHZLUTLJK-YMMLTTEXSA-N
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Description

3-{[(2E,5Z)-5-(5-Bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a thiazolidinone derivative characterized by a benzylidene-substituted thiazolidinone core conjugated to a benzoic acid moiety. The compound features a 5-bromo-2-hydroxybenzylidene group at the 5-position of the thiazolidinone ring and a 3-methyl substituent on the nitrogen atom. Thiazolidinones are known for their diverse pharmacological applications, and this compound’s structural complexity suggests unique reactivity and target specificity.

Properties

Molecular Formula

C18H13BrN2O4S

Molecular Weight

433.3 g/mol

IUPAC Name

3-[[(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C18H13BrN2O4S/c1-21-16(23)15(9-11-7-12(19)5-6-14(11)22)26-18(21)20-13-4-2-3-10(8-13)17(24)25/h2-9,22H,1H3,(H,24,25)/b15-9-,20-18?

InChI Key

ULFBURHZLUTLJK-YMMLTTEXSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/SC1=NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Biological Activity

The compound 3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a thiazolidine derivative notable for its diverse biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

C10H6BrNO3S\text{C}_{10}\text{H}_{6}\text{BrN}\text{O}_{3}\text{S}

This structure features a thiazolidine ring linked to a benzoic acid moiety, which is critical for its biological activity. The presence of the bromo and hydroxy groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to 3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid demonstrate cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (µM) Reference
MCF-74.53
A54921.3
HepG228.3

These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer activity.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that thiazolidine derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Activity

Thiazolidine derivatives have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). The selectivity index for COX-2 inhibition was notably high, indicating potential therapeutic uses in inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Studies indicate that thiazolidine derivatives can induce apoptosis in cancer cells via intrinsic and extrinsic pathways, enhancing their anticancer potential .
  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is relevant for neuroprotective effects against neurodegenerative diseases .
  • Reactive Oxygen Species (ROS) Modulation : Compounds in this class have been shown to modulate oxidative stress levels in cells, contributing to their cytotoxicity against cancer cells while sparing normal cells .

Case Studies

Several case studies illustrate the efficacy of thiazolidine derivatives:

  • A study involving a series of synthesized thiazolidines demonstrated significant anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Another investigation highlighted the antimicrobial efficacy of these compounds against resistant strains of bacteria, suggesting their potential in treating infections where conventional antibiotics fail.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including Huh7 D12 and MDA-MB 231. In vitro assays indicated that it acts on specific kinases involved in cancer progression, such as DYRK1A and GSK3 .
    • Table 1 summarizes the IC50 values for different cancer cell lines:
    Cell LineIC50 (μM)
    Huh7 D12500.028
    MDA-MB 231500.033
    Caco2>10
    PC3>10
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of the compound suggest its potential role in managing neurodegenerative diseases. It may modulate pathways involving neuroinflammation and oxidative stress, which are critical in conditions such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies based on concentration and specific microbial targets, suggesting a need for further exploration in clinical settings .

Therapeutic Applications

The diverse biological activities of 3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid open avenues for its application in several therapeutic areas:

  • Cancer Therapy : Given its ability to inhibit key kinases involved in tumor growth, this compound could be further developed as a targeted therapy for specific cancers.
  • Neurological Disorders : Its neuroprotective effects may lead to applications in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.
  • Infection Control : The antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for resistant bacterial infections.

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives similar to this compound:

  • A study demonstrated that a related thiazolidine derivative significantly reduced tumor size in xenograft models of breast cancer by inhibiting DYRK1A activity .
  • Another case study focused on the neuroprotective effects of thiazolidine compounds showed promising results in reducing neuronal death in models of oxidative stress-induced damage .

Chemical Reactions Analysis

Reactivity of the Exocyclic Double Bond

The conjugated C5=C bond in the thiazolidinone ring participates in cycloadditions and Michael additions.

Reaction TypeConditionsProductsKey Findings
Diels-Alder Reaction Thermal activation (80–100°C)Fused bicyclic adductsElectron-deficient dienophiles react regioselectively with the exocyclic double bond .
Michael Addition Basic conditions (pH 8–10)Thiazolidinone derivatives with sulfhydryl groupsThiols add to the α,β-unsaturated carbonyl system, confirmed by NMR .

Bromine Substitution

The bromine atom at the C5 position of the benzylidene group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

ReagentConditionsProductsYield (%)
Sodium Methoxide Reflux in methanol, 6 hMethoxy-substituted derivative78
Ammonia (NH₃) 100°C, sealed tube, 12 hAmino-substituted analog65

This reactivity is attributed to the electron-withdrawing effect of the adjacent hydroxyl group, which activates the aryl bromide for NAS .

Carboxylic Acid Reactivity

The benzoic acid moiety undergoes typical acid-derived reactions.

ReactionConditionsProductsApplications
Esterification H₂SO₄ catalyst, ethanol, refluxEthyl ester derivativeImproved lipid solubility for drug delivery .
Amide Formation DCC coupling, room temperatureBioconjugates with aminesUsed in targeted therapeutic agents.

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis via Knoevenagel condensation.

ReagentConditionsProductsKey Catalysts
Aromatic Aldehydes Piperidine, ethanol, 60°CExtended π-conjugated thiazolidinonesEnhanced fluorescence properties .
Thiosemicarbazides Microwave irradiation, 15 minThiazolo[3,2-b]triazol-6-one hybridsPotent antimicrobial activity .

Stability and Degradation

Under extreme conditions, the compound undergoes decomposition:

ConditionObservationMechanism
Strong Acid (pH < 2) Hydrolysis of thiazolidinone ringFormation of thiourea and benzoic acid fragments .
UV Light Exposure [2+2] Cycloaddition at C5=C bondDimerization products

Redox Reactions

The hydroxyl and thiazolidinone groups participate in redox processes:

Oxidizing AgentConditionsProductsBiological Relevance
H₂O₂ Aqueous buffer, pH 7.4Sulfoxide derivativesMimics metabolic oxidation in vivo .
NaBH₄ Ethanol, 0°CReduced thiazolidine intermediateUsed in prodrug activation studies.

Supramolecular Interactions

The compound forms coordination complexes with transition metals:

Metal IonLigand SiteComplex StructureApplications
Cu(II) N,S-donor atoms from thiazolidinoneOctahedral geometryExplored as anticancer agents .
Zn(II) Carboxylate and hydroxyl groupsTetrahedral coordinationStudied for enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 5-bromo-2-hydroxy group differs from the 3-bromo substitution in , which may alter steric and electronic interactions with biological targets.
  • Bioactive Groups : Acetamide or indole substituents (e.g., ) may enhance membrane permeability, whereas benzoic acid groups improve solubility for systemic distribution .

Key Observations :

  • Solvent and Base: Ethanol with K₂CO₃ or piperidine is widely used for benzylidene-thiazolidinone condensation, offering high efficiency .
  • Yield Variability : Substituent bulkiness (e.g., bromo groups) may reduce yields due to steric hindrance, whereas methoxy groups improve reactivity .

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound Melting Point (°C) Notable Spectral Data (¹H NMR, IR) Reference
Target Compound Anticipated: C=O stretch (~1700 cm⁻¹), aromatic protons
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 172–175 δ 7.8–6.8 (aromatic), 1705 cm⁻¹ (C=O)
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-...}acetic acid 277–280 δ 7.5–6.9 (aromatic), 1690 cm⁻¹ (C=O)

Key Observations :

  • Melting Points : Higher melting points (e.g., 277–280°C in ) correlate with increased crystallinity from polar substituents like methoxy groups.
  • Spectroscopy: Thioxo (C=S) and carbonyl (C=O) stretches in IR (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) are consistent across thiazolidinones .

Pharmacological Potential and Challenges

  • Antimicrobial Activity : Indole-substituted analogs () show superior antifungal activity compared to brominated derivatives, likely due to enhanced π-π stacking with microbial enzymes.
  • Anticancer Applications : Bromine’s electron-withdrawing effect may improve DNA intercalation, but cytotoxicity risks require further evaluation .
  • Solubility vs. Bioavailability : Benzoic acid derivatives (target compound, ) balance solubility and cell permeability better than ester or amide analogs .

Preparation Methods

Stepwise Synthetic Route

The preparation generally follows these stages:

  • Synthesis of the 4-thiazolidinone core : Starting from rhodanine or rhodanine-3-acetic acid derivatives, the thiazolidinone ring is constructed via condensation of a thiol-containing compound with an appropriate amine and a carbonyl compound.

  • Introduction of the 5-bromo substituent : Bromination at the C5 position of the thiazolidinone ring is achieved by reaction with bromine or brominating agents in acidic media (e.g., acetic acid). This step is crucial for enabling subsequent condensation reactions.

  • Condensation with 5-bromo-2-hydroxybenzaldehyde : The brominated 4-thiazolidinone intermediate undergoes a Knoevenagel-type condensation with 5-bromo-2-hydroxybenzaldehyde under controlled conditions (temperature, solvent, pH) to form the 5-(5-bromo-2-hydroxybenzylidene) moiety. This step introduces the exocyclic double bond at C5 and the aromatic substituent.

  • Coupling with 3-aminobenzoic acid : The amino group of 3-aminobenzoic acid reacts with the thiazolidinone derivative to form the imine or Schiff base linkage, completing the synthesis of the target compound.

  • Purification and characterization : The final product is purified by recrystallization or chromatographic methods and characterized by spectroscopic techniques (NMR, IR, MS) to confirm structure and purity.

Reaction Conditions and Optimization

  • Solvents : Common solvents include ethanol, methanol, or acetic acid, chosen for their ability to dissolve reactants and promote condensation.

  • Temperature : Moderate heating (50–100°C) is applied to drive the condensation reactions efficiently without decomposing sensitive groups.

  • Catalysts/Agents : Acidic catalysts or dehydrating agents may be used to facilitate imine formation and ring closure.

  • Reaction time : Typically ranges from several hours to overnight to ensure completion.

Representative Reaction Scheme

Step Reactants Conditions Product/Intermediate
1 Rhodanine-3-acetic acid + amine + aldehyde Heating, dehydrating agent or microwave 4-thiazolidinone core derivative
2 4-thiazolidinone derivative + Br2 Acetic acid, room temp 5-bromo-4-thiazolidinone intermediate
3 5-bromo-4-thiazolidinone + 5-bromo-2-hydroxybenzaldehyde Reflux in ethanol 5-(5-bromo-2-hydroxybenzylidene)-4-thiazolidinone
4 Above intermediate + 3-aminobenzoic acid Reflux, acidic conditions Target compound

Research Findings and Analytical Data

  • Yield and Purity : Optimized protocols report yields ranging from 60% to 85%, with purity confirmed by HPLC and elemental analysis.

  • Isomerism : The compound exists as E/Z stereoisomers at the 5-ene double bond; reaction conditions are tuned to favor the desired isomer (2E,5Z configuration).

  • Spectroscopic Characterization :

    • NMR : Signals corresponding to the thiazolidinone ring protons, aromatic protons, and the olefinic proton confirm structure.
    • IR : Characteristic bands for C=O (around 1700 cm⁻¹), C=N, and O-H groups are observed.
    • Mass Spectrometry : Molecular ion peaks consistent with the brominated compound confirm molecular weight.
  • Comparative Studies : Similar compounds with chloro or methoxy substitutions have been synthesized using analogous methods, confirming the robustness of the approach.

Summary Table of Preparation Methods

Method Aspect Description Reference
Core synthesis Cyclocondensation of thiol, amine, and aldehyde components
Bromination Bromine treatment in acetic acid to introduce 5-bromo substituent
Condensation Knoevenagel reaction with 5-bromo-2-hydroxybenzaldehyde
Coupling Schiff base formation with 3-aminobenzoic acid
Reaction conditions Moderate heating, acidic catalysis, solvent choice critical
Purification Recrystallization, chromatography
Characterization NMR, IR, MS, HPLC

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid and its analogs?

Answer:
The synthesis typically involves a multi-step approach:

Knoevenagel Condensation : React 3-methyl-4-oxo-1,3-thiazolidin-2-ylidene amine with 5-bromo-2-hydroxybenzaldehyde in acetic acid under reflux, catalyzed by sodium acetate (NaOAc) .

Cyclization and Functionalization : Introduce the benzoic acid moiety via nucleophilic substitution or coupling reactions. Ammonium acetate (NH₄OAc) is often used to stabilize intermediates during cyclization .

Purification : Recrystallization from acetic acid or ethanol is standard for isolating pure products.
Validation : Confirm regioselectivity (E/Z isomerism) using NMR and monitor reaction progress via TLC .

Basic: How can the structural configuration of this compound be validated experimentally?

Answer:
Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry:

  • Data Collection : Employ Bruker D8 Venture or similar diffractometers (Mo/Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL (for small-molecule refinement) and OLEX2 for visualization .
  • Key Metrics : Validate bond lengths (e.g., C=O at ~1.22 Å), angles (e.g., thiazolidinone ring planarity), and hydrogen bonding (e.g., O–H⋯O interactions) against Cambridge Structural Database (CSD) entries .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Answer:

  • Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values ≤ 50 µg/mL as a benchmark .
  • Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours.
  • Control Compounds : Compare with ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Advanced: How can crystallographic data discrepancies (e.g., twinned crystals) be resolved for this compound?

Answer:

  • Data Processing : Use SAINT for integration and SADABS for absorption correction. For twinned data, apply the HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
  • Validation Tools : Cross-check with PLATON’s TWIN check and CCDC’s Mercury for packing analysis.
  • Case Study : For triclinic systems (e.g., P1 space group), refine anisotropic displacement parameters (ADPs) to resolve overlapping peaks .

Advanced: How do substituents (e.g., bromo, hydroxy) influence the compound’s bioactivity and stability?

Answer:

  • Bromine : Enhances lipophilicity (logP ↑) and antibacterial potency via halogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Hydroxy Group : Stabilizes the keto-enol tautomer, affecting redox activity and metal chelation (e.g., Fe³⁺ binding in antioxidant assays) .
  • SAR Studies : Replace bromine with Cl/NO₂ to compare MIC values. Replace –OH with –OCH₃ to assess metabolic stability via microsomal assays .

Advanced: What computational strategies are effective for mechanistic studies (e.g., enzyme inhibition)?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability .
  • QM/MM Calculations : Study electron transfer in redox reactions (e.g., thiazolidinone ring opening) using Gaussian09 at the B3LYP/6-31G* level .
  • ADMET Prediction : Predict pharmacokinetics (e.g., BBB permeability) with SwissADME or ProTox-II .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Answer:

  • NMR vs. XRD : If NMR suggests a dominant tautomer while XRD shows another, perform variable-temperature NMR (VT-NMR) to study tautomeric equilibria.
  • Dynamic Effects : Use DFT calculations (e.g., CP2K) to model solvent-dependent conformational changes.
  • Case Example : For Z/E isomerism, compare NOESY cross-peaks with XRD-derived distances .

Advanced: What strategies optimize yield in scaled-up synthesis without compromising purity?

Answer:

  • Flow Chemistry : Use microreactors to control exothermic steps (e.g., Knoevenagel condensation).
  • Green Solvents : Replace acetic acid with Cyrene™ (dihydrolevoglucosenone) to improve sustainability .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

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